![molecular formula C12H16N6S B2848070 3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole CAS No. 2380168-83-0](/img/structure/B2848070.png)
3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole, commonly known as MPTT, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MPTT is a thiadiazole derivative that has been shown to exhibit interesting biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Scientific Research Applications
MPTT has been extensively studied for its potential applications in various fields. In the field of medicine, MPTT has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. In addition, MPTT has been shown to have anti-microbial activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of MPTT is not fully understood. However, it is believed that MPTT exerts its biological activities by modulating various signaling pathways. For example, MPTT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MPTT has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
MPTT has been shown to exhibit various biochemical and physiological effects. For example, MPTT has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, MPTT has been shown to inhibit the growth of various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPTT in lab experiments is its relatively low toxicity. MPTT has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further research. However, one of the limitations of using MPTT in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer MPTT to cells or animals in experiments.
Future Directions
There are several future directions for research on MPTT. One area of research could focus on the development of more efficient synthesis methods for MPTT. Another area of research could focus on the optimization of MPTT's biological activities through structural modifications. In addition, further research could be conducted to explore the potential applications of MPTT in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole, or MPTT, is a promising chemical compound that has potential applications in various fields. Its anti-inflammatory, anti-cancer, and anti-microbial activities make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its biological activities.
Synthesis Methods
The synthesis of MPTT involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid hydrazide with 6-methyl-3-pyridazinecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with piperazine to obtain MPTT. The overall yield of this synthesis method is around 45%.
properties
IUPAC Name |
3-methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6S/c1-9-3-4-11(15-14-9)17-5-7-18(8-6-17)12-13-10(2)16-19-12/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAHRWUUCXUTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

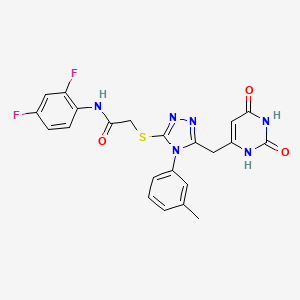
![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-ethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2847989.png)
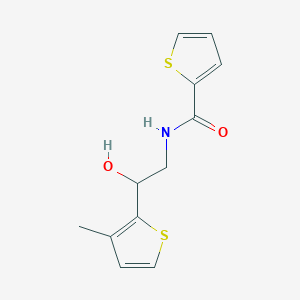


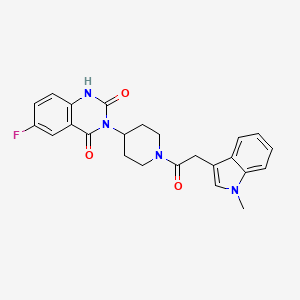

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2847997.png)

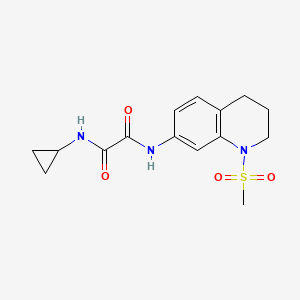
![3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]-1H-pyrazole](/img/structure/B2848001.png)
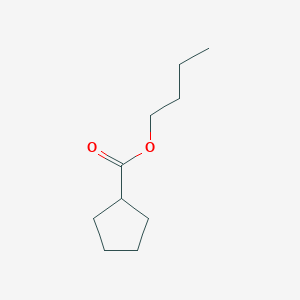
![3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B2848007.png)
